molecular formula C16H11F3N4 B2689394 N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine CAS No. 338754-31-7

N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Cat. No. B2689394
CAS RN: 338754-31-7
M. Wt: 316.287
InChI Key: CHACNMTZSNLFAT-UHFFFAOYSA-N
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Description

N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, also known as PPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of pyrimidine derivatives and is a selective estrogen receptor modulator (SERM).

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is used in synthesizing biologically significant compounds. For instance, Zheng et al. (2014) demonstrated its application in the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting a convenient method for constructing this skeleton via oxidative N-N bond formation (Zheng et al., 2014).

2. Development of High-Performance Polymers

Several studies focus on using this compound in developing novel polyimides with desirable properties. Guan et al. (2014) explored its use in creating fluorinated polyimides with good solubility, thermal stability, and optical properties (Guan et al., 2014). Additionally, Yan et al. (2011) and Wang et al. (2008) synthesized pyridine-containing polyimides, emphasizing their excellent solubility, thermal stability, and mechanical properties (Yan et al., 2011), (Wang et al., 2008).

3. Photophysical and Electrochemical Studies

Research by Lepeltier et al. (2005) highlights the photophysical and electrochemical properties of cationic diiminoiridium(III) complexes with phenylated bipyridine ligands, derived from N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine (Lepeltier et al., 2005).

4. Exploration in Nonlinear Optics

Hussain et al. (2020) conducted a study on the thiopyrimidine derivatives of N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine for potential applications in nonlinear optics, demonstrating its utility in high-tech optoelectronic applications (Hussain et al., 2020).

5. Novel Chemical Sensors

A study by Wang et al. (2008) introduced a fluorescent poly(pyridine-imide) acid chemosensor, emphasizing the potential of N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine in sensor technology (Wang et al., 2008).

properties

IUPAC Name

N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4/c17-16(18,19)13-10-14(21-11-6-2-1-3-7-11)23-15(22-13)12-8-4-5-9-20-12/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHACNMTZSNLFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326624
Record name N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

CAS RN

338754-31-7
Record name N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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